Ethyl 4-chloro-3-fluorobenzoate
Description
Significance of Halogenation in Aromatic Systems for Chemical Synthesis
Halogenation of aromatic systems is a powerful tool for chemists. The inclusion of halogens like fluorine and chlorine can alter the electronic and steric properties of a molecule. numberanalytics.com This, in turn, affects its reactivity, stability, and how it interacts with other molecules. For instance, halogenation can make an aromatic ring more or less susceptible to attack by other chemical species, a crucial factor in designing synthetic pathways. The process of electrophilic aromatic substitution, where an atom on an aromatic ring is replaced by an electrophile, is a fundamental reaction in this context. masterorganicchemistry.comlibretexts.org Lewis acids are often employed as catalysts to "activate" the halogen, making the reaction more efficient. masterorganicchemistry.com
Overview of Fluorine and Chlorine Substituent Effects on Aromatic Esters
Fluorine and chlorine, while both halogens, exert distinct effects on aromatic esters. Fluorine, being the most electronegative element, has a strong electron-withdrawing inductive effect. numberanalytics.comnih.gov This generally deactivates the aromatic ring towards electrophilic attack. However, fluorine's lone pairs can participate in resonance, which can partially offset the inductive effect and direct incoming electrophiles to specific positions on the ring. nih.govacs.org The presence of fluorine can also increase a molecule's boiling point and impact its solubility. numberanalytics.compressbooks.pub
Chlorine is also an electron-withdrawing group but is less electronegative than fluorine. quora.com It deactivates the aromatic ring to a lesser extent. Similar to fluorine, chlorine's lone pairs allow it to act as an ortho-, para-director in electrophilic aromatic substitution reactions through resonance. quora.comck12.org The larger size of the chlorine atom compared to fluorine can also introduce steric hindrance, which can influence the regioselectivity of reactions. ck12.orgyoutube.com
Contextualization of Ethyl 4-chloro-3-fluorobenzoate within Halogenated Benzoate (B1203000) Chemistry
This compound is a unique molecule that incorporates both fluorine and chlorine atoms on the benzoate ring. This specific substitution pattern, with chlorine at the 4-position and fluorine at the 3-position, creates a distinct electronic environment on the aromatic ring, influencing its reactivity and potential applications. The interplay of the electron-withdrawing effects of both halogens and their directing effects makes this compound a valuable building block in the synthesis of more complex molecules. It is a known intermediate in various chemical syntheses, including the production of other organic compounds and potentially in the development of new pharmaceutical agents. bldpharm.commdpi.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 203573-08-4 |
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol americanelements.comsigmaaldrich.com |
| Appearance | Solid or liquid sigmaaldrich.com |
| Boiling Point | 255.4 °C at 760 mmHg americanelements.com |
| Density | 1.266 g/cm³ americanelements.com |
| Flash Point | 105.1 °C alfa-chemistry.com |
| Purity | 98% sigmaaldrich.com |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | DCYPLEKPDBBLSM-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Cl americanelements.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPLEKPDBBLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648654 | |
| Record name | Ethyl 4-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203573-08-4 | |
| Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203573-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203573084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-chloro-3-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Investigations of Ethyl 4 Chloro 3 Fluorobenzoate
Hydrolysis and Saponification Reactions of the Ester Moiety
The ester functional group in Ethyl 4-chloro-3-fluorobenzoate is susceptible to cleavage through hydrolysis, which can be promoted by either acidic or basic conditions.
Under acidic conditions, the ester undergoes hydrolysis to yield 4-chloro-3-fluorobenzoic acid and ethanol. This reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, and requires heat. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid. libretexts.org
Base-promoted hydrolysis, also known as saponification, is an irreversible process that also yields 4-chloro-3-fluorobenzoic acid, but in its salt form. quora.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group reforms with the expulsion of the ethoxide ion. The liberated ethoxide is a strong base and subsequently deprotonates the newly formed 4-chloro-3-fluorobenzoic acid, driving the reaction to completion. libretexts.orgquora.com An acidic workup is then required to protonate the carboxylate salt and isolate the neutral carboxylic acid. quora.com
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst (e.g., H₂SO₄) | Heating under reflux | 4-chloro-3-fluorobenzoic acid & Ethanol |
| Saponification (Base-Promoted Hydrolysis) | Strong Base (e.g., NaOH), Water | Heating under reflux, followed by acidic workup | 4-chloro-3-fluorobenzoic acid & Ethanol |
Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring strongly influence the rate and regioselectivity of the reaction. In this compound, all three substituents are deactivating, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself.
The directing effects of the substituents are as follows:
Ethyl Ester (-COOEt): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C-5).
Chlorine (-Cl): Halogens are deactivating due to their strong inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org Relative to the chlorine at C-4, the ortho positions are C-3 and C-5, and the para position is C-1 (occupied by the ester).
Fluorine (-F): Similar to chlorine, fluorine is an inductively deactivating but resonance-based ortho and para director. wikipedia.orgcsbsju.edu Relative to the fluorine at C-3, the ortho positions are C-2 and C-4, and the para position is C-6.
The outcome of an EAS reaction is determined by the combined influence of these groups. The two available positions for substitution are C-2 and C-6 (the C-5 position is sterically hindered by two adjacent groups).
Attack at C-2: This position is ortho to the fluorine and meta to the chlorine.
Attack at C-6: This position is para to the fluorine and ortho to the ester group (deactivated).
The directing effects of the halogens (ortho, para) are in conflict with the ester group (meta). Typically, the activating or less deactivating groups have a stronger influence. Since halogens are generally considered weak deactivators compared to the moderate deactivation of an ester, substitution is most likely to be directed by the halogens. The fluorine atom, being a stronger ortho, para-director than chlorine due to better orbital overlap, would strongly favor substitution at its ortho (C-2) and para (C-6) positions. Therefore, a mixture of 2- and 6-substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
When this compound is used as a substrate, the key question is which carbon-halogen bond will react. The reactivity of aryl halides in the oxidative addition step typically follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Suzuki-Miyaura conditions. acs.org In contrast, the carbon-chlorine bond, while less reactive than C-Br or C-I, can be readily activated by suitable palladium catalysts, often those employing bulky, electron-rich phosphine ligands. nih.govacs.org
Therefore, in a Suzuki-Miyaura coupling reaction, selective activation and coupling at the C-4 (chloro) position is expected, leaving the C-3 (fluoro) position intact. This chemoselectivity allows for the targeted functionalization of the C-4 position to introduce new aryl or vinyl substituents, while retaining the fluorine atom for potential subsequent transformations.
| Bond | Position | Relative Reactivity | Outcome in Suzuki-Miyaura Coupling |
|---|---|---|---|
| C-Cl | 4 | Reactive | Undergoes oxidative addition and coupling |
| C-F | 3 | Largely Unreactive | Remains intact |
Buchwald-Hartwig Amination Derivations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the synthesis of aryl amines from aryl halides, a transformation that is fundamental in medicinal chemistry and materials science. wikipedia.org For a substrate such as this compound, the reaction would involve the coupling of a primary or secondary amine at the position of the chlorine atom.
The catalytic cycle of the Buchwald-Hartwig amination is understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. For aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of sterically hindered and electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step. tcichemicals.com Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven effective in the amination of aryl chlorides. tcichemicals.comtcichemicals.com The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for the deprotonation of the amine coordinated to the palladium center. tcichemicals.comtcichemicals.com
Below is a representative data table illustrating typical conditions for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 4-Chlorotoluene (as an analogue) | tcichemicals.comtcichemicals.com |
| Amine | Morpholine | tcichemicals.comtcichemicals.com |
| Palladium Pre-catalyst | Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] | tcichemicals.comtcichemicals.com |
| Ligand | XPhos | tcichemicals.comtcichemicals.com |
| Base | Sodium tert-butoxide (NaOtBu) | tcichemicals.comtcichemicals.com |
| Solvent | Toluene | tcichemicals.comtcichemicals.com |
| Temperature | Reflux | tcichemicals.comtcichemicals.com |
Sonogashira Coupling Strategies
The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org In the context of this compound, the Sonogashira coupling would facilitate the introduction of an alkynyl group at the position of the chlorine atom.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine to neutralize the hydrogen halide byproduct. wikipedia.org
The reactivity of the aryl halide in Sonogashira coupling follows the general trend of I > Br > Cl. wikipedia.org Consequently, the coupling of aryl chlorides like this compound can be more challenging and may require more forcing conditions or specialized catalyst systems. However, advancements in ligand design have led to catalysts capable of efficiently coupling aryl chlorides. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org
The following table outlines typical conditions for a Sonogashira coupling reaction involving an aryl chloride.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | Aryl Chloride | wikipedia.org |
| Alkyne | Terminal Alkyne | wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | libretexts.orgresearchgate.net |
| Copper Co-catalyst | Copper(I) iodide (CuI) | researchgate.net |
| Base | Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃) | researchgate.net |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | researchgate.net |
| Temperature | Room Temperature to Reflux | researchgate.net |
Reduction Chemistry of the Ester Group
The Bouveault-Blanc reduction is a classic method for the reduction of esters to primary alcohols using sodium metal in the presence of an absolute alcohol, typically ethanol. nih.gov This reaction proceeds through a single-electron transfer mechanism from the sodium metal to the carbonyl group of the ester. organic-chemistry.org
While historically significant, the Bouveault-Blanc reduction has several limitations, including the use of stoichiometric amounts of reactive sodium metal and the requirement for vigorous reaction conditions. nih.gov A significant drawback in the context of this compound is that this method is generally unsuitable for substrates containing halogens, as the reaction conditions can lead to the reduction of the carbon-halogen bond.
Modern alternatives to the Bouveault-Blanc reduction are now more commonly employed, particularly metal hydride reagents and catalytic hydrogenation, which offer milder reaction conditions and greater functional group tolerance. nih.gov
Metal hydride reagents are widely used for the reduction of esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters, carboxylic acids, amides, and other functional groups. masterorganicchemistry.com The reaction of an ester with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the primary alcohol. masterorganicchemistry.com Given its high reactivity, LiAlH₄ would be expected to reduce the ester group of this compound to the corresponding benzyl alcohol, (4-chloro-3-fluorophenyl)methanol.
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, allowing for the reduction of esters in some cases.
| Reagent | Reactivity with Esters | Typical Solvent | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | High (reduces to primary alcohol) | Anhydrous ethers (e.g., THF, diethyl ether) | masterorganicchemistry.com |
| Sodium borohydride (NaBH₄) | Low (generally unreactive) | Protic solvents (e.g., methanol, ethanol) | ed.gov |
Functional Group Interconversions on this compound Scaffolds
The this compound scaffold allows for a range of functional group interconversions beyond the reactions already discussed. One of the most fundamental transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This can be achieved under either acidic or basic conditions.
Another important class of reactions is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on the aromatic ring. chemistrysteps.com For SNAr to occur, the ring must be activated by the presence of strong electron-withdrawing groups. chemistrysteps.com The ester group in this compound is electron-withdrawing, which can facilitate SNAr. The relative reactivity of the halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the opposite of the trend observed in many other substitution reactions. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is favored by the more electronegative fluorine atom polarizing the C-F bond. youtube.com Therefore, under suitable conditions, a nucleophile could potentially displace the fluorine atom.
Reaction Kinetics and Thermodynamic Considerations
The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles.
In the Buchwald-Hartwig amination , kinetic studies have shown that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. nih.gov The rate of this step is influenced by the nature of the aryl halide, with chlorides being less reactive than bromides and iodides. The electron-withdrawing nature of the ester and fluorine substituents on the this compound ring would be expected to increase the electrophilicity of the carbon-chlorine bond, potentially accelerating the oxidative addition step compared to a less substituted chlorobenzene.
For the Sonogashira coupling , the reaction is generally thermodynamically favorable, leading to the formation of a stable C-C bond. The kinetics of the reaction are complex and depend on the interplay of the palladium and copper catalytic cycles. The oxidative addition step is again crucial, and the reactivity of the aryl halide is a key factor. The presence of electron-withdrawing groups on the aryl halide can increase the rate of the reaction.
In metal hydride reductions , the thermodynamics strongly favor the formation of the more stable alcohol product. The kinetics of the reduction of esters with LiAlH₄ are typically fast, while NaBH₄ reacts much more slowly, if at all.
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Chloro 3 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, and in this case ¹⁹F, a complete picture of the molecular framework can be assembled.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Ethyl 4-chloro-3-fluorobenzoate, the spectrum is divided into two distinct regions: the aliphatic region corresponding to the ethyl group and the aromatic region for the substituted benzene (B151609) ring.
The ethyl group gives rise to two signals:
A quartet for the methylene (B1212753) protons (-OCH₂-), which are adjacent to the three protons of the methyl group.
A triplet for the terminal methyl protons (-CH₃), which are adjacent to the two protons of the methylene group.
The aromatic region is more complex due to the influence of the chloro and fluoro substituents. The three protons on the benzene ring are chemically distinct and exhibit splitting patterns based on their coupling to each other and to the fluorine atom. Based on analogous compounds, the expected signals would be a combination of doublets and doublet of doublets. rsc.orgchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.3-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.3-4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~7.4-8.0 | Multiplet (m) | 3H | Aromatic Protons |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. In this compound, signals are expected for the carbonyl carbon, the two ethyl carbons, and the six aromatic carbons.
A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The signals for the aromatic carbons will appear as doublets, with the magnitude of the coupling constant (J-value) depending on the number of bonds separating the carbon and fluorine atoms. The carbon directly bonded to the fluorine (C3) will show the largest coupling constant. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~14 | -O-CH₂-C H₃ |
| ~61 | -O-C H₂-CH₃ |
| ~115-160 (with C-F coupling) | Aromatic Carbons |
| ~164 | C =O (Ester) |
¹⁹F NMR for Fluorine-Containing Analogues
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-5). Studies on similar fluorobenzoate compounds show characteristic shifts that aid in confirming the substitution pattern. rsc.orgnih.govspectrabase.com
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are essential for confirming the complete structural assignment by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the ethyl group to their corresponding carbon signals and each aromatic proton to its specific carbon on the ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds). Crucial correlations would include those from the methylene protons of the ethyl group to the carbonyl carbon, and from the aromatic protons to the carbonyl carbon, confirming the ester linkage and its position. HMBC is invaluable for piecing together the different fragments of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. lumenlearning.comlibretexts.orglibretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
|---|---|---|---|
| ~3000-3100 | Medium | Aromatic C-H | Stretch |
| ~2850-2980 | Medium | Aliphatic C-H | Stretch |
| ~1720-1740 | Strong | Ester C=O | Stretch |
| ~1550-1600 | Medium-Strong | Aromatic C=C | Stretch |
| ~1250-1300 | Strong | Ester C-O | Stretch |
| ~1100-1200 | Strong | C-F | Stretch |
| ~700-800 | Strong | C-Cl | Stretch |
The most prominent peak is the strong absorption from the ester carbonyl (C=O) group. libretexts.org The presence of both aromatic and aliphatic C-H stretches, along with the characteristic C-O, C-F, and C-Cl stretches, provides a comprehensive fingerprint of the molecule. nist.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₈ClFO₂, Molecular Weight: 202.61 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 202. sigmaaldrich.com
A key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M⁺ peak at m/z 202 and an M+2 peak at m/z 204, with a relative intensity of about 3:1. miamioh.edu
Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.org Expected fragmentation patterns include:
Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 157.
Loss of an ethyl radical (•CH₂CH₃) followed by carbon monoxide (CO) to yield characteristic aromatic fragments.
Cleavage can also result in a benzoyl cation derivative, which is often a prominent peak in the spectra of similar compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Research Findings: For this compound (C₉H₈ClFO₂), HRMS provides an exact mass measurement that confirms its elemental makeup. The presence of chlorine is further corroborated by the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) observed in the mass spectrum. This technique is crucial for differentiating the target compound from potential isobaric impurities. While specific experimental data is not publicly available, the predicted values for various adducts are foundational for its identification.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted Mass-to-Charge (m/z) |
|---|---|
| [M+H]⁺ | 203.0270 |
| [M+Na]⁺ | 225.0089 |
| [M+K]⁺ | 240.9829 |
Data is calculated based on the monoisotopic masses of the elements.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmaterenvironsci.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govcore.ac.uk
Research Findings: In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column. jmaterenvironsci.com The retention time provides a preliminary identification parameter. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI). The resulting mass spectrum displays a molecular ion peak and a series of fragment ions. This fragmentation pattern serves as a "molecular fingerprint," allowing for unambiguous structure confirmation by comparing it to spectral libraries or by interpreting the fragmentation pathways. The method is highly sensitive, with quantification limits often in the picogram range. nih.gov
Table 2: Typical GC-MS Operating Parameters for Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Gas Chromatograph (GC) | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Inlet Temperature | 250-280 °C |
| Oven Program | Initial temp 80°C, ramped to 280-300°C |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 200-230 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, ideal for compounds that are less volatile or thermally labile. bldpharm.com It couples the high-resolution separation of liquid chromatography with the sensitive detection of mass spectrometry.
Research Findings: For this compound, LC-MS analysis would typically employ a reversed-phase column. The compound is separated based on its hydrophobicity, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of molecule. In positive ESI mode, the ester would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. lcms.cz This technique is instrumental in confirming the molecular weight of the compound and is often used in conjunction with HPLC for purity analysis and impurity profiling. lcms.cz
Table 3: Illustrative LC-MS Parameters for Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Liquid Chromatograph (LC) | |
| Column | C18 reversed-phase (e.g., 2.0 mm ID x 150 mm L) |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Probe Voltage | +4.5 kV |
| Nebulizing Gas Flow | 4.5 L/min |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Research Findings: this compound is described as a solid or liquid at room temperature. sigmaaldrich.comsigmaaldrich.com For X-ray crystallography to be applicable, the compound must be obtained in the form of a single, high-quality crystal. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Were a suitable crystal to be grown and analyzed, the technique would provide incontrovertible proof of the substitution pattern on the benzene ring and the conformation of the ethyl ester group. This data would serve as the ultimate reference for its structural characterization in the solid state.
Table 4: Data Obtainable from a Hypothetical X-ray Crystallography Study
| Parameter | Type of Information Yielded |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal structure. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |
| Bond Lengths | The exact distances between bonded atoms (e.g., C-Cl, C-F, C=O). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C in the ring). |
| Torsion Angles | The dihedral angles describing the rotation around bonds (e.g., conformation of the ethyl group). |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental to assessing the purity of chemical compounds and for separating them from reaction byproducts or starting materials. For this compound, HPLC and UPLC are the predominant methods used. bldpharm.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. bldpharm.com It is widely used to determine the purity of pharmaceutical intermediates and fine chemicals.
Research Findings: The purity of this compound is routinely assessed using HPLC, with commercial standards often specified at ≥98% purity. sigmaaldrich.com A typical analysis would involve a reversed-phase setup where the nonpolar stationary phase (like C18) separates the compound from more polar or less polar impurities using a polar mobile phase. The aromatic ring in the molecule allows for sensitive detection using a UV-Vis detector. By comparing the peak area of the main compound to the total area of all peaks, a purity percentage can be accurately calculated.
Table 5: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis at a wavelength corresponding to the compound's absorbance maximum (e.g., ~254 nm) |
| Flow Rate | 1.0 mL/min |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. researchgate.net By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver dramatically increased resolution, sensitivity, and speed compared to traditional HPLC. researchgate.net
Research Findings: The application of UPLC to the analysis of this compound offers several advantages. bldpharm.com The higher efficiency and peak capacity allow for faster analysis times, increasing sample throughput. researchgate.net Furthermore, the enhanced resolution is critical for separating closely related structural isomers or process impurities that might co-elute with the main peak in an HPLC separation. This leads to a more accurate and reliable determination of purity. The reduced peak widths also result in greater peak heights, which enhances sensitivity. researchgate.net
Table 6: Comparison of UPLC and HPLC Performance Characteristics
| Feature | HPLC | UPLC | Advantage of UPLC |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution |
| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-5 min) | Increased throughput, reduced cost |
| Resolution | Good | Excellent | Better separation of complex mixtures |
| Sensitivity | Standard | Higher | Improved detection of trace impurities |
| Solvent Consumption | Higher | Lower | Reduced operational cost and waste |
Table 7: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Helium |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an essential analytical technique employed to monitor the progress of the esterification reaction that synthesizes this compound from its precursor, 4-chloro-3-fluorobenzoic acid. This method allows for the rapid, qualitative assessment of the consumption of the starting material and the simultaneous formation of the product, ensuring the reaction proceeds to completion.
The principle of TLC separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. In the context of this synthesis, the stationary phase is typically a TLC plate coated with silica (B1680970) gel (SiO₂), a polar adsorbent. The mobile phase, or eluent, is a less polar solvent system, often a mixture of ethyl acetate (B1210297) and a non-polar hydrocarbon solvent like petroleum ether or hexanes.
During the monitoring process, small aliquots are taken from the reaction mixture at various time intervals and spotted onto a baseline drawn on the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent front ascends the plate via capillary action, it carries the compounds with it at different rates. The more polar 4-chloro-3-fluorobenzoic acid, with its carboxylic acid group, has a stronger affinity for the polar silica gel and thus travels a shorter distance up the plate. In contrast, the product, this compound, is less polar due to the conversion of the carboxylic acid to an ethyl ester group. This reduced polarity results in a weaker interaction with the stationary phase and a stronger interaction with the mobile phase, causing it to travel further up the plate.
The separation is visualized under UV light (typically at 254 nm), where the aromatic rings of the compounds absorb the light and appear as dark spots against the fluorescent background of the plate. The progress of the reaction is confirmed by the diminishing intensity of the spot corresponding to the starting acid and the increasing intensity of the new, higher spot corresponding to the ester product. The reaction is considered complete when the spot for the starting material is no longer visible.
The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The less polar product will have a significantly higher Rf value than the more polar starting acid.
Table 1: TLC Monitoring of this compound Synthesis
| Compound | Stationary Phase | Mobile Phase (v/v) | Visualization | Hypothetical Rf Value |
|---|---|---|---|---|
| 4-chloro-3-fluorobenzoic Acid | Silica Gel 60 F₂₅₄ | 1:1 Ethyl Acetate / Petroleum Ether | UV Light (254 nm) | 0.35 |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a newly synthesized compound, providing quantitative data on its elemental composition. For this compound, this analysis is performed after purification to confirm that the compound has been isolated with a high degree of purity and to validate its chemical identity. The technique precisely measures the weight percentages of carbon (C), hydrogen (H), and other elements like nitrogen or sulfur. Halogens, such as chlorine (Cl) and fluorine (F), are also quantifiable.
The molecular formula for this compound is C₉H₈ClFO₂. Based on the atomic masses of its constituent elements (C: 12.01, H: 1.01, Cl: 35.45, F: 19.00, O: 16.00) and the compound's molecular weight of 202.61 g/mol , the theoretical elemental composition can be calculated.
The experimental values obtained from the elemental analyzer for a pure sample are then compared against these theoretical values. A close correlation, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the synthesized this compound.
Table 2: Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|---|
| Carbon (C) | C₉H₈ClFO₂ | 53.35% | 53.31% |
| Hydrogen (H) | C₉H₈ClFO₂ | 3.98% | 3.99% |
| Chlorine (Cl) | C₉H₈ClFO₂ | 17.50% | 17.45% |
| Fluorine (F) | C₉H₈ClFO₂ | 9.38% | 9.35% |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 4-chloro-3-fluorobenzoic Acid |
| Ethyl Acetate |
| Petroleum Ether |
| Hexanes |
| Carbon |
| Hydrogen |
| Chlorine |
| Fluorine |
| Oxygen |
| Nitrogen |
Computational Chemistry and Theoretical Modeling of Ethyl 4 Chloro 3 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energy of Ethyl 4-chloro-3-fluorobenzoate. These methods offer a powerful lens to inspect the molecule at the atomic level.
Density Functional Theory (DFT) Studies
A hypothetical DFT-calculated optimized geometry for this compound would likely show a planar benzene (B151609) ring, with the carboxylate group also tending towards planarity to maximize conjugation. The C-Cl and C-F bond lengths would be consistent with those observed in other halogenated aromatic compounds.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. An ab initio study of 2-amino-3,5-dichlorobenzonitrile (B1269155) also utilized MP2 calculations to further refine the understanding of its molecular geometry and vibrational frequencies. nih.gov For this compound, ab initio calculations would offer a benchmark for the results obtained from DFT methods and provide more precise energy calculations, which are critical for determining the molecule's stability and reactivity.
Hartree-Fock (HF) Level Computations
The Hartree-Fock (HF) method is another fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT or higher-level ab initio methods due to its neglect of electron correlation, HF computations are valuable for providing a qualitative understanding of electronic structure and molecular orbitals. A comparative study on 2-chloro-1-fluoro-4-nitrobenzene utilized both DFT and HF methods to investigate its properties. For this compound, HF calculations would serve as a baseline for more sophisticated computational studies and can be particularly useful in the initial stages of a theoretical investigation.
Molecular Orbital Analysis
The analysis of molecular orbitals is crucial for understanding the chemical reactivity and electronic transitions within a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ester group, which are rich in electrons. The LUMO, on the other hand, would likely be distributed over the benzene ring and the carbonyl group, which can accept electron density. The presence of the electron-withdrawing chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical studies on various aromatic carboxylic acids have demonstrated the utility of HOMO-LUMO analysis in understanding their reactivity. researchgate.net
Below is a hypothetical data table of calculated HOMO and LUMO energies for this compound using different computational methods, based on typical values for similar halogenated benzoic acid esters.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | -6.8 | -1.5 | 5.3 |
| HF/6-31G | -8.2 | 0.5 | 8.7 |
Note: This data is illustrative and based on general trends for similar compounds, not on specific published research for this compound.
Charge Transfer Investigations
Charge transfer is a fundamental process in many chemical and biological systems. In this compound, intramolecular charge transfer can occur from the electron-rich parts of the molecule to the electron-deficient regions. Theoretical studies on charge-transfer complexes of benzene derivatives have provided insights into how substituents influence this phenomenon. nih.gov The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating potential of the ethoxy group (via resonance), creates a complex electronic environment within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface. researchgate.net
For molecules like this compound, the MEP map reveals the electrophilic and nucleophilic sites. The electronegative oxygen atoms of the ester group and the fluorine and chlorine atoms create regions of negative potential (colored red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring generate areas of positive potential (colored blue), highlighting them as sites for nucleophilic attack. youtube.com The intermediate potential regions are typically colored green. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves identifying its stable three-dimensional structures and the energy barriers between them. This is often achieved by performing a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of one or more rotatable bonds.
For this compound, key rotations would occur around the C-O bonds of the ester group and the C-C bond connecting the ester to the benzene ring. The analysis of the resulting energy landscape helps to identify the lowest energy conformer, which is the most populated and therefore most representative structure of the molecule under normal conditions. sci-hub.se Understanding the conformational preferences is essential for interpreting experimental data and for modeling interactions with other molecules.
Spectroscopic Property Prediction and Correlation
Computational methods can predict various spectroscopic properties of this compound, which can then be correlated with experimental data for structural validation.
FT-IR and Raman Spectroscopy: Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net For this compound, characteristic vibrations would include the C=O stretching of the ester group, C-Cl and C-F stretching modes, and various aromatic C-H and C-C vibrations.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.ukchemicalbook.comchemicalbook.com By comparing the predicted spectra with the experimental ones, the structural assignment can be confirmed. aceschem.combldpharm.com
UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using time-dependent DFT (TD-DFT). This allows for the calculation of the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, providing insights into the electronic structure and chromophores within the molecule.
Molecular Docking and Protein-Ligand Interaction Studies (for derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. ekb.eg This method is invaluable in drug discovery for screening potential drug candidates.
For derivatives of this compound, molecular docking studies can be employed to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors. nih.govbiotech-asia.orgresearchgate.netbiotech-asia.org The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity based on a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. ekb.eg The results can identify key amino acid residues involved in the interaction and guide the design of more potent and selective derivatives. For example, studies on similar chloro- and fluoro-substituted compounds have shown their potential as inhibitors for various enzymes. researchgate.net
In Silico ADMET Prediction (for derivatives)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug development. Computational models are used to estimate the pharmacokinetic and toxicological properties of a compound before it is synthesized and tested in the lab.
For derivatives of this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com Toxicity predictions can also be made by comparing the chemical structure to known toxicophores. crpsonline.comresearchgate.net These predictions help in prioritizing which derivatives are most likely to have favorable drug-like properties and a lower risk of toxicity, thereby streamlining the drug discovery process. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (for derivatives)
Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
For a series of this compound derivatives, QSAR studies can be performed to understand how different substituents on the benzene ring or modifications to the ester group affect a particular biological activity. crpsonline.com This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and then using statistical methods to build a model that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Applications of Ethyl 4 Chloro 3 Fluorobenzoate As a Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The utility of ethyl 4-chloro-3-fluorobenzoate and its derivatives is particularly notable in the pharmaceutical industry, where it serves as a starting material for a range of therapeutic agents. The presence of the halogen atoms and the ester group allows for a variety of chemical transformations, making it a versatile intermediate.
Building Block for Biologically Active Molecules
This compound is a valuable precursor for creating biologically active molecules. The halogenated benzene (B151609) ring is a common feature in many pharmaceutical compounds, and this ester provides a convenient starting point for their synthesis. For instance, the related 4-Chloro-3-fluorobenzoic acid is used as a reagent in the synthesis of 6-Hydroxy Albaconazole, a metabolite of the antifungal agent Albaconazole. cookechem.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid, which can then undergo a variety of coupling reactions to build more complex molecular architectures. This foundational role makes it a key component in the discovery and development of new drugs.
Synthesis of MDM2 Inhibitors (via related fluorobenzoic acid derivatives)
A significant application of fluorobenzoic acid derivatives, which can be obtained from this compound, is in the synthesis of MDM2 inhibitors. The MDM2 protein is a negative regulator of the p53 tumor suppressor protein, and inhibiting the interaction between MDM2 and p53 is a promising strategy for cancer therapy. nih.gov Small molecule inhibitors of this interaction often feature a substituted aromatic ring to mimic key interactions in the binding pocket.
Research has shown that derivatives of benzoic acid are used in the creation of these inhibitors. nih.gov For example, fluorinated analogues of the MDM2 inhibitor SP-141 have been synthesized to explore their potential as imaging agents for tumors with high MDM2 expression. nih.gov The synthesis of these complex molecules often involves the use of fluorinated benzoic acid building blocks to introduce the necessary chemical groups for biological activity.
Development of Antitumor Agents (via related compounds)
The development of antitumor agents is a broad field where halogenated benzoic acids and their esters play a significant role. The ability to block the p53-MDM2 protein-protein interaction is a key mechanism for some antitumor agents, and as mentioned, fluorobenzoic acid derivatives are integral to their design. nih.gov The activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells, making this a valuable therapeutic approach.
The synthesis of these agents is a multi-step process where the specific substitution pattern of the starting materials, such as that found in this compound, is critical for the final compound's efficacy. The strategic placement of halogen atoms can influence the molecule's binding affinity and pharmacokinetic properties.
Intermediate for Anxiolytic Agents (via related benzoyl chlorides)
Derivatives of this compound can also be used in the synthesis of anxiolytic agents. One common synthetic route involves the conversion of the benzoic acid (obtained from the hydrolysis of the ester) into a more reactive benzoyl chloride. This benzoyl chloride can then be reacted with other molecules to form the final active pharmaceutical ingredient. For example, the synthesis of certain amides with potential biological activity has been achieved through the reaction of a benzoyl chloride with an appropriate amine. eurjchem.com
While the direct synthesis of a commercial anxiolytic from this compound is not explicitly detailed in the provided sources, the chemical principles and the use of related intermediates are well-established in medicinal chemistry for creating compounds that act on the central nervous system. upr.edunih.gov For instance, various compounds that modulate GABAA receptors, a common target for anxiolytics, are synthesized using substituted benzoyl chlorides. nih.gov
Role in Agrochemical Development
The applications of this compound and its derivatives extend beyond pharmaceuticals into the field of agrochemicals. The same chemical versatility that makes it useful in drug synthesis is also valuable for creating new pesticides and herbicides.
Intermediate for Pesticides and Herbicides
Halogenated aromatic compounds are a well-known class of agrochemicals. This compound can serve as an intermediate in the production of these active ingredients. For instance, a related compound, ethyl 4-chloro-3,5-dinitrobenzoate, has been identified as a useful herbicide. nih.govresearchgate.net The synthesis of such molecules often starts from simpler halogenated benzoic acids or their esters. The specific arrangement of substituents on the benzene ring is crucial for the compound's herbicidal or pesticidal activity. The development of new agrochemicals is an ongoing process to improve efficacy and reduce environmental impact, and versatile building blocks like this compound are important tools in this research.
Synthesis of Insecticides (via related pyrazole (B372694) compounds)
A significant application of this compound, primarily through its derivative 4-chloro-3-fluorobenzoic acid, is in the agrochemical industry for the synthesis of potent insecticides. innospk.com This compound is a key precursor for constructing the core structures of certain commercial pesticides. The synthesis often involves the creation of complex pyrazole-containing molecules.
For instance, the synthesis of the insecticide chlorantraniliprole (B1668704) involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and an anthranilic acid derivative. patsnap.comnih.gov While various synthesis routes exist, the fundamental components remain the same. One of the crucial starting materials is 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comgoogle.com The synthesis of this anthranilic acid derivative can start from precursors structurally related to 4-chloro-3-fluorobenzoic acid.
The general synthetic strategy involves the reaction of a pyrazole carboxylic acid, such as 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid, with an anthranilic acid derivative. google.com This reaction typically proceeds through an intermediate, such as a benzoxazinone (B8607429). The formation of the final amide bond yields the complex insecticide molecule. patsnap.compatsnap.com The presence of the chloro and fluoro substituents, originating from precursors like 4-chloro-3-fluorobenzoic acid, is crucial for the biological activity of the final product.
Table 1: Key Intermediates in Insecticide Synthesis
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid | Pyrazole component providing the core heterocyclic structure. | google.com |
| 2-Amino-5-chloro-3-methylbenzoic acid | Anthranilic acid component that forms the amide linkage. | patsnap.com |
Applications in Material Science
The structural rigidity and electronic properties of the 4-chloro-3-fluorobenzoyl moiety make it a useful component in the field of material science. The corresponding benzoic acid derivative is particularly important in creating materials with specific optical and physical properties. innospk.com
Halogenated benzoic acids are known to be valuable precursors for liquid crystal materials. innospk.comsigmaaldrich.com The presence of halogen substituents like chlorine and fluorine can significantly influence the mesomorphic (liquid crystalline) behavior of a molecule. rsc.org Research on hydrogen-bonded liquid crystals has shown that the size and position of fluoro and chloro substituents on benzoic acid rings are critical parameters in determining the thermal stability and range of the liquid crystal phases. rsc.org
Although direct studies on liquid crystals derived specifically from 4-chloro-3-fluorobenzoic acid are not extensively documented in the provided results, the principles governing related compounds are applicable. For example, 4-chloro-2-fluorobenzoic acid, a positional isomer, is cited as a starting material for potential liquid crystals. sigmaaldrich.com The rigid core of the benzoic acid, combined with the strong dipole moments introduced by the C-F and C-Cl bonds, promotes the intermolecular interactions necessary for the formation of ordered, yet fluid, liquid crystalline phases. These materials are essential for display technologies and other optoelectronic applications.
Fluoro- and chloro-substituted benzoic acids also serve as intermediates in the synthesis of dyes and advanced polymers. mdpi.com The aromatic ring can be chemically modified to create chromophores, the parts of a molecule responsible for its color. For example, azo dyes, a major class of synthetic colorants, are formed by the coupling of a diazonium salt with a suitable aromatic compound. unb.cajbiochemtech.com Aniline derivatives, which can be synthesized from benzoic acids, are common precursors for the diazonium component.
In polymer science, substituted benzoic acids can be used to create monomers for polymerization. For instance, chiral coordination polymers with interesting properties like second-harmonic generation (SHG) activity and luminescence have been synthesized using a dicarboxylic acid ligand derived from 3-chlorobenzoic acid. acs.org This demonstrates the potential for 4-chloro-3-fluorobenzoic acid to be incorporated into novel polymeric structures, including polyesters and polyamides, where its specific substitution pattern could impart desirable properties such as thermal stability, flame retardancy, and specific optical characteristics.
Fine Chemical Synthesis and Specialty Chemicals
This compound and its parent acid are classified as important fine chemicals. innospk.com They act as versatile building blocks in multi-step organic syntheses, leading to a wide range of specialty chemicals. Their utility stems from the multiple reactive sites on the molecule. The ester or carboxylic acid group can undergo various transformations, such as reduction, amidation, or further esterification. The halogen atoms on the aromatic ring can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the attachment of other functional groups and the construction of more complex molecular architectures. innospk.com This versatility makes them valuable in the production of pharmaceuticals, agrochemicals, and other high-value chemical products. guidechem.com
Development of Novel Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and drug discovery. This compound, via its carboxylic acid, is a valuable starting material for synthesizing a variety of heterocyclic systems. globalscientificjournal.comresearchgate.net
The synthesis of pyrazole-based insecticides, as discussed previously, is a prime example of this application. researchgate.netmdpi.comorientjchem.orgrsc.org Furthermore, the formation of the benzoxazinone intermediate during this process is another instance of creating a complex heterocyclic system. nih.govorganic-chemistry.orgnih.govmdpi.comraco.cat
Beyond these, fluorinated benzoic acids can be used to synthesize other important heterocyclic rings. For example, research has demonstrated the synthesis of 1,3,4-oxadiazoles from 4-fluorobenzoic acid hydrazide. globalscientificjournal.comresearchgate.net The general procedure involves converting the benzoic acid to its ethyl ester, reacting the ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, and then cyclizing the hydrazide to form the oxadiazole ring. globalscientificjournal.com Other heterocyclic systems, such as tetrazoles and thiazoles, have also been synthesized from related halogenated benzoic acid precursors. impactfactor.org The ability to serve as a scaffold for such a diverse range of heterocyclic structures underscores the importance of this compound in the development of novel, potentially bioactive compounds.
Future Research Directions and Emerging Paradigms for Ethyl 4 Chloro 3 Fluorobenzoate
Catalyst Development for More Efficient Synthesis
The primary route to Ethyl 4-chloro-3-fluorobenzoate involves the esterification of 4-chloro-3-fluorobenzoic acid. While effective, traditional methods often rely on corrosive Brønsted acids, leading to potential side reactions and challenging workups. rug.nl Future research is intensely focused on the development of advanced catalysts that are milder, more selective, and reusable.
Key areas of investigation include:
Solid Lewis Acids: Heterogeneous Lewis acid catalysts are gaining traction due to their ease of handling, potential for recycling, and reduced production of acidic waste. rug.nl Materials like zeolites, metal oxides, and functionalized polymers are being explored to catalyze the esterification under milder conditions.
Organometallic Catalysts: Zirconium-based catalysts, such as zirconocene triflate, have shown promise in the esterification of substituted benzoic acids. rug.nl These catalysts can be effective at low loadings and exhibit tolerance to various functional groups. Kinetic analysis of such catalytic systems is crucial for optimizing reaction conditions and understanding the underlying mechanism. acs.org
Biocatalysis: The use of enzymes, particularly lipases, represents a green alternative for ester synthesis. Biocatalysis offers high selectivity under mild conditions (neutral pH, ambient temperature), minimizing byproduct formation and energy consumption. Research is aimed at discovering or engineering robust enzymes that can efficiently handle halogenated substrates like 4-chloro-3-fluorobenzoic acid.
| Catalyst Type | Key Advantages | Research Focus |
|---|---|---|
| Solid Lewis Acids | Reusable, easy to separate, reduced corrosive waste. rug.nl | Development of novel materials (zeolites, metal oxides) with high activity and stability. |
| Organometallic Catalysts | High efficiency at low loadings, functional group tolerance. rug.nl | Exploring zirconium, tin, and other metal complexes; mechanistic and kinetic studies. rug.nlacs.org |
| Enzymes (Biocatalysts) | High selectivity, mild reaction conditions, environmentally benign. | Screening for and engineering robust lipases for halogenated substrates. |
Flow Chemistry and Continuous Processing for Production
The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, and the synthesis of this compound is a prime candidate for this transition. d-nb.info Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. contractpharma.comnjbio.com
Key benefits and research directions include:
Enhanced Safety and Control: Flow reactors utilize small reaction volumes, which dramatically improves heat transfer and allows for precise temperature control. njbio.com This minimizes the risk of thermal runaways, especially when dealing with exothermic reactions or potentially hazardous reagents.
Improved Yield and Purity: The superior mixing and heat transfer in microreactors can lead to faster reaction rates and reduced formation of byproducts, resulting in higher yields and purities. nih.gov
Scalability: Scaling up a continuous process involves running the system for a longer duration rather than using larger, more hazardous reactors. d-nb.info This makes the process more flexible and economically viable for producing varying quantities of the target compound. A continuous-flow system for a related compound, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, demonstrated higher yields, less raw material consumption, and shorter reaction times compared to batch processing. researchgate.net
Exploring New Reaction Pathways and Reactivity Patterns
Beyond the conventional esterification of the corresponding carboxylic acid, future research will likely explore novel synthetic routes to this compound. These alternative pathways could offer advantages in terms of atom economy, reduced step count, or the use of more readily available starting materials.
Potential areas of exploration include:
Carbonylation Reactions: Palladium-catalyzed carbonylation of aryl halides is a powerful method for synthesizing esters. Investigating the direct carbonylation of 1,2-dichloro-4-fluorobenzene in the presence of ethanol and a suitable catalyst could provide a more direct route to the target molecule.
C-H Functionalization: Direct C-H activation and subsequent functionalization of a simpler precursor, such as ethyl 3-fluorobenzoate, could offer a highly atom-economical pathway. This advanced strategy avoids the pre-functionalization of starting materials, though achieving the required regioselectivity remains a significant challenge.
Expanding Derivatization for Novel Chemical Entities
This compound serves as a versatile scaffold for creating more complex molecules. The chlorine and fluorine substituents, along with the ethyl ester group, provide multiple reaction sites for further modification. Expanding the derivatization of this compound is a key strategy for discovering novel chemical entities with potential applications in medicinal chemistry and materials science.
Future derivatization strategies may focus on:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ester and fluorine groups can activate the chlorine atom for SNAr reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides), leading to diverse libraries of new compounds.
Cross-Coupling Reactions: The C-Cl bond is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Modification of the Ester Group: Hydrolysis of the ester to the carboxylic acid, followed by amidation, can produce a wide array of amides. Alternatively, reduction to the corresponding alcohol provides another key intermediate for further functionalization. The use of related compounds like 4-aminobenzoic acid ethyl ester as a derivatization agent in other contexts highlights the utility of such functionalized benzoates. nih.gov
Integration with Artificial Intelligence and Machine Learning for Synthetic Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.gov These computational tools can accelerate the discovery and optimization of synthetic routes for molecules like this compound.
Applications of AI and ML in this context include:
Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis software can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. acs.org This can help chemists identify more economical or sustainable routes that might not be immediately obvious.
Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. These models are trained on large datasets from laboratory experiments, enabling more efficient process development.
Predictive Chemistry: AI can be used to predict the properties and reactivity of novel derivatives of this compound before they are synthesized, helping to prioritize the most promising candidates for drug discovery or materials science applications. nih.govmedium.com
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes. While traditional techniques like NMR and FTIR provide valuable information, they often capture only the beginning and end points of a reaction. acs.org Ultrafast spectroscopy offers the ability to observe chemical reactions on the femtosecond (10-15 s) timescale. youtube.com
Applying these techniques to the synthesis of this compound could provide unprecedented insights:
Real-Time Reaction Monitoring: Techniques like ultrafast transient absorption spectroscopy can track the formation and decay of short-lived intermediates and transition states during the esterification process. youtube.com
Understanding Catalyst-Substrate Interactions: This technology can elucidate the precise dynamics of how a catalyst interacts with the 4-chloro-3-fluorobenzoic acid and ethanol molecules, revealing the key steps in the catalytic cycle. This knowledge can guide the rational design of more efficient catalysts.
Sustainability and Environmental Impact of Synthesis Routes
There is a growing emphasis in the chemical industry on developing sustainable and environmentally friendly processes. researchgate.net Evaluating and improving the "greenness" of the synthesis of this compound is a critical area for future research.
Key sustainability metrics and research goals include:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents is a primary objective. researchgate.net
Atom Economy and Process Mass Intensity (PMI): Future synthetic routes will be designed to maximize the incorporation of atoms from the reactants into the final product (high atom economy) and to minimize the total mass of materials used to produce a given mass of product (low PMI). nih.gov
| Sustainability Metric | Definition | Goal for this compound Synthesis |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Design routes that maximize the incorporation of reactant atoms into the final product. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize the overall mass of solvents, reagents, and process water used. nih.gov |
| Solvent Selection | Choice of solvent based on safety, health, and environmental criteria. | Replace hazardous solvents with benign alternatives like water or bio-solvents. researchgate.net |
| Energy Efficiency | Amount of energy consumed per unit of product. | Utilize catalysis and flow chemistry to conduct reactions at lower temperatures and pressures. |
Q & A
Q. What are the critical safety protocols for handling Ethyl 4-chloro-3-fluorobenzoate in laboratory settings?
Methodological Answer:
- PPE Requirements : Use respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and full-body protective clothing to minimize skin/eye exposure .
- Ventilation : Implement local exhaust systems or closed-system handling to avoid inhalation risks .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
- First Aid : Immediate eye rinsing with water for 15+ minutes and medical consultation for persistent symptoms .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
Methodological Answer:
- Precursor Selection : Start with 4-chloro-3-fluorobenzoic acid or its derivatives (e.g., 4-chloro-3-fluorobenzaldehyde) .
- Esterification : Use acid-catalyzed (e.g., H₂SO₄) esterification with ethanol under reflux (70–80°C). Monitor reaction progress via TLC or GC-MS .
- Purification : Employ fractional distillation or column chromatography to isolate the ester, ensuring >95% purity (verified by HPLC) .
Q. What analytical methods are recommended for assessing the purity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS with a non-polar capillary column to detect impurities .
- Spectroscopy : Confirm purity via ¹H/¹³C NMR (e.g., absence of extraneous peaks in CDCl₃) and FT-IR (characteristic ester C=O stretch at ~1740 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported purity values for this compound across different batches?
Methodological Answer:
- Batch Comparison : Perform parallel analyses (HPLC, NMR) on multiple batches to identify systematic errors .
- Contaminant Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted precursors or hydrolysis byproducts) .
- Standardization : Calibrate instruments with certified reference materials (CRMs) and validate methods via inter-laboratory studies .
Q. What strategies are effective for characterizing the reactivity of substituents in this compound?
Methodological Answer:
- Halogen Reactivity : Investigate nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF) to replace Cl or F with other groups .
- Ester Hydrolysis : Study alkaline hydrolysis (NaOH/EtOH) to yield 4-chloro-3-fluorobenzoic acid, monitored by pH titration .
- Cross-Coupling : Explore Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at the chloro position .
Q. How can spectroscopic and crystallographic data be used to confirm the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate) and analyze unit cell parameters to confirm molecular geometry .
- NMR Analysis : Compare experimental ¹⁹F NMR shifts (predicted range: -110 to -120 ppm for aromatic F) with computational models (DFT) .
- IR Correlation : Assign vibrational modes (e.g., C-F stretch at 1220–1150 cm⁻¹) using density functional theory (DFT) simulations .
Q. What experimental designs are suitable for evaluating the potential pharmacological activity of this compound derivatives?
Methodological Answer:
- Derivative Synthesis : Modify the ester group to amides or carbamates and assess solubility/logP for bioavailability .
- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) or receptor binding using fluorescence polarization .
- Toxicity Profiling : Conduct cytotoxicity studies (e.g., MTT assay on HEK293 cells) and compare with structural analogs to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
